molecular formula C78H119N21O21S B1176586 Oligomycin F CAS No. 152726-68-6

Oligomycin F

Cat. No. B1176586
CAS RN: 152726-68-6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oligomycin F is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Plant Pathogenic Fungi

Oligomycin F, along with oligomycin B, has been studied for its effects on wheat blast fungus, Magnaporthe oryzae Triticum (MoT). These compounds significantly inhibited MoT mycelial growth, conidiogenesis, conidia germination, and appressoria formation, suggesting their potential as biopesticides for controlling wheat blast disease (Chakraborty et al., 2020).

Immunological Implications

Oligomycin F has been identified as a potent immunosuppressive agent. It is effective against various plant pathogenic fungi and can significantly suppress various immunological systems, indicating its potential for therapeutic applications (Laatsch et al., 1993).

Impact on Mitochondrial ATPase

Oligomycin F is known to inhibit mitochondrial F-type ATP synthases, impacting both ATP synthesis and hydrolysis. It has been observed that tributyltin can desensitize the mitochondrial F1FO-ATPase to oligomycin, which occurs at temperatures above a certain threshold and involves the oxidation of isolated thiol groups of the mitochondrial complex (Nesci et al., 2014).

Effects on Apoptosis

Oligomycin has been shown to have contrasting effects on the apoptosis of normal and tumor cells. It binds to the F0F1 ATPase, influencing mitochondrial function and potentially playing a role in apoptosis-related processes (Korystov et al., 2003).

Therapeutic Targeting of Mitochondrial F1F0-ATPase

Oligomycin's interaction with the mitochondrial F1F0-ATPase has therapeutic implications. It can modulate cellular bioenergetics, and understanding its mode of action is crucial for developing targeted therapies for diseases associated with altered bioenergetics (Johnson et al., 2006).

Tumor-Targeted Drug Delivery

Oligomycin A, a closely related compound, has been loaded into folate-conjugated chitosan nanoparticles for tumor-targeted drug delivery. This approach aims to overcome the nonspecific targeting characteristics and hydrophobic nature of the compound (Zu et al., 2011).

properties

CAS RN

152726-68-6

Molecular Formula

C78H119N21O21S

Molecular Weight

0

IUPAC Name

(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione

InChI

InChI=1S/C46H76O11/c1-12-34-18-16-14-15-17-28(5)43(52)45(11,54)44(53)32(9)41(51)31(8)40(50)30(7)39(49)27(4)19-22-38(48)55-42-29(6)36(21-20-34)56-46(33(42)10)24-23-26(3)37(57-46)25-35(47)13-2/h14-16,18-19,22,26-37,39,41-43,47,49,51-52,54H,12-13,17,20-21,23-25H2,1-11H3/b15-14+,18-16+,22-19+/t26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36-,37-,39+,41+,42+,43-,45+,46-/m0/s1

SMILES

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(CC)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

synonyms

Oligomycin F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.